molecular formula C12H20N2O3 B1373863 tert-Butyl 4-acryloylpiperazine-1-carboxylate CAS No. 270594-18-8

tert-Butyl 4-acryloylpiperazine-1-carboxylate

Cat. No. B1373863
CAS RN: 270594-18-8
M. Wt: 240.3 g/mol
InChI Key: PFWYMLPKVWSPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-acryloylpiperazine-1-carboxylate (TBAPC) is an organic compound, which is a derivative of acryloylpiperazine, and is widely used in many scientific research experiments. TBAPC has been studied extensively in the past decade, and its unique properties have made it a versatile reagent for many applications. TBAPC is used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of tert-Butyl Derivatives

Chen Xin-zhi (2011) introduced an efficient approach for the synthesis of tert-butyl derivatives, which are crucial intermediates in the development of novel protein tyrosine kinase inhibitors like CP-690550. The process involves a series of steps starting from readily available reagents and boasts advantages such as simple operations and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Modification of tert-Butyl Derivatives

Moskalenko et al. (2014) described the preparation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with specific reagents. These compounds serve as promising synthons for generating various piperidine derivatives, showcasing the chemical versatility of tert-butyl derivatives (A. I. Moskalenko & V. Boev, 2014).

Biomedical Applications

Anticancer Drug Synthesis

Zhang et al. (2018) emphasized the importance of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate in the synthesis of small molecule anticancer drugs. The paper presented a rapid and high-yield synthetic method for this compound, demonstrating its significance in the development of anticancer therapeutics (Binliang Zhang et al., 2018).

Industrial and Material Science Applications

Surface Modification for Biosensing

Akkahat et al. (2011) showcased the use of carboxyl groups of surface-tethered poly(acrylic acid) (PAA) brushes, derivable from tert-butyl acrylate, as versatile moieties for chemical modifications. These modifications include bioactive species attachment, demonstrating potential in biosensing applications. The study highlighted the PAA brushes' efficiency and low non-specific interactions, crucial for biosensor development (Piyaporn Akkahat & Voravee P. Hoven, 2011).

Safety and Hazards

TAPC is classified as a warning signal word. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary statements include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, washing with plenty of water if skin irritation occurs, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

tert-butyl 4-prop-2-enoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-10(15)13-6-8-14(9-7-13)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWYMLPKVWSPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-acryloylpiperazine-1-carboxylate

Synthesis routes and methods

Procedure details

Acryloylchlorid (0.8 ml, 9.8 mmol, 1 eq) was added dropwise to a stirred ice-cold solution of piperazine 1-carboxylic acid tert butyl ester (2 g, 9.8 mmol, 1 eq) and triethylamine (1.4 ml, 9.8 mmol, 1 eq) in dichloromethane (50 mL) at 0° C. The mixture was then stirred and allowed to come to room temperature over 2 hours. 1M Hydrochloric acid solution (50 mL) was added to the mixture, and the two layers were separated. The organic phase was washed with saturated sodium hydrogen carbonate solution (2×50 ml) and saturated sodium chloride solution (50 ml) and dried over MgSO4. After filtration, the solvent is evaporated. The residue was purified by chromatography (ethyl acetate/n-hexane 1/1) to give the product (1.26 g, 49%) as a white solid.
Quantity
0.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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